molecular formula C15H21BrN2O3S B1383812 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide CAS No. 2173083-86-6

2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide

Cat. No.: B1383812
CAS No.: 2173083-86-6
M. Wt: 389.3 g/mol
InChI Key: BJHSCBDYLCUECJ-UHFFFAOYSA-N
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Description

Chemical Formula and Molecular Weight

2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide is composed of the molecular formula C₁₅H₂₁BrN₂O₃S , with a molecular weight of 389.31 g/mol . This compound belongs to the sulfonamide class, featuring a bromopropanamide backbone linked to a sulfonyl-substituted phenyl group.

Property Value
Molecular Formula C₁₅H₂₁BrN₂O₃S
Molecular Weight 389.31 g/mol
CAS Registration Number 2173083-86-6
MFCD Identification MFCD31381803

CAS Registration and MFCD Identification

The compound is registered under CAS 2173083-86-6 and MFCD31381803 . These identifiers facilitate precise tracking in chemical databases and research contexts.

Structural Representation and IUPAC Nomenclature

The IUPAC name 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide reflects its core structure:

  • Bromopropanamide moiety: A propanamide substituted with a bromine atom at the C2 position.
  • Sulfonyl phenyl group : A phenyl ring substituted with a sulfonyl group (-SO₂-) linked to a cyclohexylamino group.

The SMILES notation CC(Br)C(=O)NC1=CC=C(S(=O)(N)C2CCCCC2)C=C1 provides a linear representation of the compound’s connectivity.

Structural Features and Functional Components

Bromopropanamide Moiety Analysis

The 2-bromo-N-substituted propanamide core consists of:

  • Propanamide backbone : A three-carbon chain with a terminal amide group.
  • Bromine substitution : A bromine atom at the C2 position, enhancing electrophilicity and reactivity.
    This moiety serves as a reactive site for further functionalization, particularly in medicinal chemistry applications.

Cyclohexylamino Group Conformation

The cyclohexylamino group is attached to the sulfonyl group via a secondary amine linkage. Key features include:

  • Cyclohexane ring : A six-membered saturated hydrocarbon ring, typically adopting a chair conformation.
  • Steric effects : The bulky cyclohexyl group influences molecular packing and interactions with biological targets.

Sulfonyl Phenyl Framework Characteristics

The sulfonyl phenyl framework includes:

  • Sulfonyl group (-SO₂-) : A strong electron-withdrawing group that stabilizes adjacent substituents.
  • Phenyl ring : A planar aromatic system with delocalized π-electrons, enabling π-π interactions.
  • Electron-deficient phenyl : The sulfonyl group’s electron-withdrawing nature enhances the phenyl ring’s reactivity toward nucleophilic substitution.

Stereochemical Analysis

Stereogenic Centers Identification

The compound lacks stereogenic centers due to:

  • Symmetrical cyclohexylamino group : No chiral centers in the cyclohexane ring.
  • Planar phenyl and propanamide groups : Absence of tetrahedral stereogenic centers in these regions.

Conformational Isomerism Possibilities

While no stereoisomerism exists, conformational flexibility is observed:

  • Cyclohexane ring : Interconvertible chair conformations (e.g., axial vs. equatorial hydrogen positions).
  • Sulfonyl phenyl rotation : Restricted rotation around the sulfonyl-phenyl bond due to steric hindrance.

Crystal Structure Geometry

No crystallographic data are currently available for this compound. Theoretical models suggest:

  • Extended conformation : The propanamide and sulfonyl phenyl groups adopt anti-periplanar arrangements to minimize steric clashes.
  • Hydrogen bonding potential : The amide group may participate in intermolecular hydrogen bonds in solid-state structures.

Properties

IUPAC Name

2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c1-11(16)15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHSCBDYLCUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure and Composition:

  • IUPAC Name: 2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide
  • Molecular Formula: C15H21BrN2O3S
  • Molecular Weight: 389.31 g/mol

Reactivity:
The compound can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: It can be oxidized or reduced to produce different chemical forms.
  • Hydrolysis: The amide bond can be hydrolyzed to yield a carboxylic acid and an amine.

Organic Synthesis

2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide serves as a reagent in organic synthesis. Its unique structure allows chemists to create complex molecules that are essential in developing new pharmaceuticals and materials.

Biochemical Probes

In biological research, this compound is being investigated for its potential as a biochemical probe. It may interact with specific cellular targets, aiding in the study of various cellular processes and signaling pathways. Such interactions could provide insights into disease mechanisms and therapeutic targets.

Therapeutic Potential

There is ongoing exploration into the compound's therapeutic applications, particularly in treating diseases associated with enzyme dysregulation or receptor malfunction. Its ability to modulate enzyme activity makes it a candidate for drug development.

Material Science

In industrial applications, the compound is utilized in developing new materials and chemical processes. Its unique properties may contribute to creating innovative materials with specific functionalities, such as improved durability or reactivity.

Case Study 1: Organic Synthesis

A study demonstrated the use of 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide in synthesizing novel sulfonamide derivatives. These derivatives exhibited enhanced biological activity compared to their precursors, showcasing the compound's utility in drug discovery.

Case Study 2: Biochemical Probing

Research involving this compound has shown its effectiveness in inhibiting specific enzymes associated with cancer progression. By targeting these enzymes, it has potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications
2-Bromo-N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide 2173083-86-6 Cyclohexylamino-sulfonylphenyl C₁₆H₂₂BrN₂O₃S 402.33 95% Enzyme inhibition studies
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide 1119451-51-2 4-Fluorobenzyl C₁₀H₁₁BrFNO 276.11 95% Discontinued; potential intermediates in drug synthesis
2-Bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynylpropanamide 154139-29-4 Methylphenylsulfonyl-propynyl C₁₄H₁₆BrNO₃S 358.25 N/A Synthetic intermediates for click chemistry
2-(4-Bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide 882598-05-2 Bromo-dimethylphenoxy, furylmethyl C₁₆H₁₈BrNO₃ 352.22 N/A Agrochemical research (herbicide analogs)

Key Observations :

The sulfonyl linker in both the target compound and CAS 154139-29-4 enhances stability against hydrolysis compared to ether-linked analogues like CAS 882598-05-2 .

Biological Activity :

  • Sulfonamide-containing compounds (e.g., the target compound and CAS 154139-29-4) are often prioritized in drug discovery due to their affinity for enzymes like carbonic anhydrases .
  • The discontinued status of CAS 1119451-51-2 suggests challenges in scalability or stability, unlike the commercially available target compound .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving sulfonylation and bromination, yielding 34% in optimized procedures (similar to CAS 154139-29-4) .
  • Simpler analogues like CAS 882598-05-2 are synthesized in fewer steps but lack sulfonamide-based bioactivity .

Physicochemical and Spectral Data

Table 2: Spectral and Stability Profiles

Compound Melting Point (°C) Key Spectral Peaks (cm⁻¹) Stability Notes
Target Compound 40–41 (from synthesis) 1652 (C=O), 1348 (S=O) Stable under inert conditions; sensitive to moisture
CAS 154139-29-4 Not reported 1730 (C=O), 1170 (S=O) Light-sensitive; requires refrigeration
CAS 882598-05-2 Not reported 1680 (C=O), 1240 (C-O) Stable at room temperature

Key Observations :

  • The target compound’s C=O stretch at 1652 cm⁻¹ is redshifted compared to CAS 154139-29-4 (1730 cm⁻¹), indicating weaker carbonyl polarization due to electron-withdrawing sulfonamide effects .
  • Moisture sensitivity in sulfonamide derivatives necessitates strict storage protocols .

Biological Activity

2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide
  • Molecular Formula : C15H21BrN2O3S
  • Molecular Weight : 389.31 g/mol
  • CAS Number : 2173083-86-6

The biological activity of 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide is thought to arise from its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects. Notably, its sulfonamide group can facilitate interactions with target proteins involved in cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide exhibits significant antitumor potential. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
HeLa15
A54912
HCT11610

These findings suggest that the compound may interfere with critical cellular processes such as cell cycle regulation and apoptosis.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For example, it has shown promise as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. The inhibition of PTPs can lead to enhanced phosphorylation states of target proteins, potentially altering cell behavior.

Case Studies

  • In Vitro Studies : A study conducted on human leukemia cell lines demonstrated that treatment with 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide resulted in increased apoptosis rates compared to control groups. The mechanism was linked to the modulation of signaling pathways involving phosphatase activity .
  • Xenograft Models : In vivo models using xenografts of human cancer cells have shown that administration of the compound leads to tumor regression, supporting its potential as a therapeutic agent .

Comparative Analysis

When compared to similar compounds, such as derivatives with different amine substitutions, 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide exhibits unique biological properties due to its specific structural components. This uniqueness may contribute to its enhanced potency and selectivity against certain cancer cell lines.

Compound NameAntitumor ActivityIC50 Value (µM)
2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamideSignificant10
2-Bromo-N-{4-[(methylamino)sulfonyl]phenyl}propanamideModerate25
2-Bromo-N-{4-[(ethylamino)sulfonyl]phenyl}propanamideLow>50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide
Reactant of Route 2
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2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide

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